molecular formula C14H9Br3N2O2 B11220786 3-bromo-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B11220786
M. Wt: 476.94 g/mol
InChI Key: ALIHHYARMGTZFH-CNHKJKLMSA-N
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Description

3-bromo-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide is a compound belonging to the class of organic compounds known as 3-halobenzoic acids and derivatives. These compounds are characterized by the presence of a halogen atom at the 3-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide typically involves the reaction of 3-bromobenzohydrazide with 3,5-dibromo-2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

3-bromo-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as 3-hydroxyacyl-[acyl-carrier-protein] dehydratase (FabZ) in Helicobacter pylori. This inhibition disrupts essential metabolic pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

Uniqueness

3-bromo-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern and the presence of multiple bromine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H9Br3N2O2

Molecular Weight

476.94 g/mol

IUPAC Name

3-bromo-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H9Br3N2O2/c15-10-3-1-2-8(4-10)14(21)19-18-7-9-5-11(16)6-12(17)13(9)20/h1-7,20H,(H,19,21)/b18-7+

InChI Key

ALIHHYARMGTZFH-CNHKJKLMSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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